molecular formula C20H16F3N3O2 B11017880 8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B11017880
M. Wt: 387.4 g/mol
InChI Key: DJLBDXNGTJIUEH-UHFFFAOYSA-N
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Description

8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is unique due to its specific chemical structure and functional groups. Similar compounds include other indole derivatives, such as:

These compounds share the indole core but differ in their functional groups and biological activities.

Properties

Molecular Formula

C20H16F3N3O2

Molecular Weight

387.4 g/mol

IUPAC Name

8-methoxy-5-methyl-3-[[3-(trifluoromethyl)phenyl]methyl]pyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C20H16F3N3O2/c1-25-17-7-6-14(28-2)9-15(17)16-10-24-26(19(27)18(16)25)11-12-4-3-5-13(8-12)20(21,22)23/h3-10H,11H2,1-2H3

InChI Key

DJLBDXNGTJIUEH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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